

An In-depth Technical Guide to the Organoleptic Properties of 2-Thiophenemethanethiol

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Compound of Interest

Compound Name: **2-Thiophenemethanethiol**

Cat. No.: **B1346802**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenemethanethiol, also known as phenyl mercaptan, is a volatile sulfur compound that plays a significant role in the aroma and flavor profiles of various food products, most notably coffee. Its potent and complex organoleptic properties make it a subject of great interest to researchers in the fields of food science, flavor chemistry, and sensory analysis. This technical guide provides a comprehensive overview of the organoleptic characteristics of **2-thiophenemethanethiol**, including its sensory profile, and details the experimental protocols for its evaluation.

Chemical and Physical Properties

Understanding the chemical and physical properties of **2-thiophenemethanethiol** is crucial for interpreting its sensory characteristics.

Property	Value	Source
Chemical Formula	<chem>C5H6S2</chem>	
Molecular Weight	130.23 g/mol	
CAS Number	6258-63-5	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	166 °C at 760 mmHg	[1]
Vapor Pressure	0.463 mmHg at 25 °C (estimated)	
Solubility	Slightly soluble in water	[1]

Organoleptic Profile

2-Thiophenemethanethiol is characterized by a potent and complex aroma and flavor profile. Its sensory attributes are highly dependent on its concentration.

Odor Profile

The odor of **2-thiophenemethanethiol** is predominantly described as:

- Coffee-like: A primary and highly characteristic note, often described as roasted coffee.
- Sulfurous: A typical characteristic of thiol compounds.
- Roasted: A savory, cooked, or toasted aroma.
- Fishy: Can be perceived at certain concentrations.
- Burnt Caramel: A sweet, burnt sugar note has also been reported.

Taste Profile

The taste of **2-thiophenemethanethiol**, when evaluated in an appropriate medium, is described as:

- Coffee-like: Mirroring its primary odor characteristic.
- Sulfurous: A distinct mercaptan-like taste.

Quantitative Sensory Data

Specific odor and taste threshold data for **2-thiophenemethanethiol** are not extensively reported in publicly available literature. The determination of these values requires rigorous sensory panel testing following standardized methodologies. For potent sulfur compounds, these thresholds are typically very low, often in the parts per billion (ppb) or even parts per trillion (ppt) range.

Experimental Protocols

The following section details the methodologies for the sensory and instrumental analysis of **2-thiophenemethanethiol**.

Sensory Evaluation: Determination of Odor and Taste Thresholds

The determination of odor and taste thresholds is conducted in accordance with established standards such as ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[\[2\]](#)

1. Panelist Selection and Training:

- A panel of 15-20 individuals is selected based on their sensory acuity and ability to discriminate between different concentrations of the stimulus.
- Panelists undergo training to familiarize themselves with the specific odor and taste characteristics of **2-thiophenemethanethiol** and the test procedure.

2. Sample Preparation:

- A stock solution of **2-thiophenemethanethiol** is prepared in a suitable solvent (e.g., ethanol or propylene glycol).

- A series of dilutions in the desired medium (e.g., purified water for taste threshold, or presented in a controlled airflow for odor threshold) is prepared, typically in ascending order of concentration with a dilution factor of 2 or 3.

3. Test Procedure (Forced-Choice Ascending Concentration Series):

- Panelists are presented with three samples at each concentration level: two blanks (medium only) and one sample containing **2-thiophenemethanethiol**.
- Panelists are instructed to identify the "odd" sample.
- The concentration is increased in steps until the panelist can correctly identify the odd sample in two consecutive presentations.
- The individual threshold is calculated as the geometric mean of the last concentration at which the panelist failed to detect the substance and the first concentration at which they correctly detected it.
- The group threshold is calculated as the geometric mean of the individual thresholds.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify, describe, and quantify the sensory attributes of a product.[\[3\]](#) [\[4\]](#)

1. Panelist Selection and Training:

- A panel of 8-12 highly trained individuals is selected.
- Panelists participate in multiple training sessions to develop a consensus vocabulary to describe the aroma and flavor attributes of **2-thiophenemethanethiol**. Reference standards for each descriptor are provided.

2. Sample Evaluation:

- Samples of **2-thiophenemethanethiol** at a specific concentration in a neutral medium are presented to the panelists in a controlled environment.
- Panelists independently rate the intensity of each sensory attribute on an unstructured line scale (e.g., 0 = not perceived, 10 = very strong).

3. Data Analysis:

- The data from the individual panelists are compiled and analyzed using statistical methods (e.g., Analysis of Variance - ANOVA, Principal Component Analysis - PCA) to generate a sensory profile of the compound.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[\[2\]](#)[\[5\]](#)[\[6\]](#)
[\[7\]](#)

1. Sample Preparation:

- A solution of **2-thiophenemethanethiol** is prepared in a suitable solvent.
- For complex matrices (e.g., coffee), a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile compounds.

2. GC-O System and Parameters:

- Gas Chromatograph: Equipped with a high-resolution capillary column suitable for the analysis of sulfur compounds (e.g., DB-Sulfur or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp is used to separate the volatile compounds.

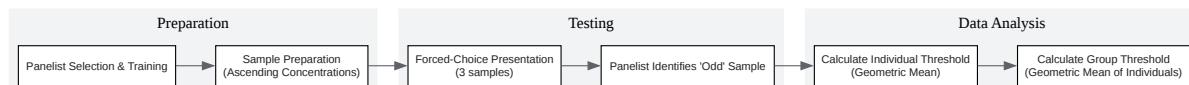
- **Effluent Splitter:** The column effluent is split between a chemical detector (e.g., Mass Spectrometer - MS or Flame Ionization Detector - FID) and a heated sniffing port.
- **Olfactometry Port:** Delivers the effluent to a trained sensory panelist.

3. Data Collection and Analysis:

- A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each odor detected.
- The chemical detector provides data for the identification and quantification of the compounds.
- By combining the sensory and instrumental data, the specific compound responsible for a particular odor can be identified.

Visualization of Experimental Workflows

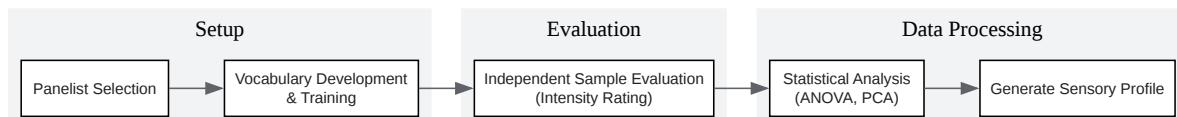
Sensory Threshold Determination Workflow



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Caption: Workflow for determining sensory thresholds.

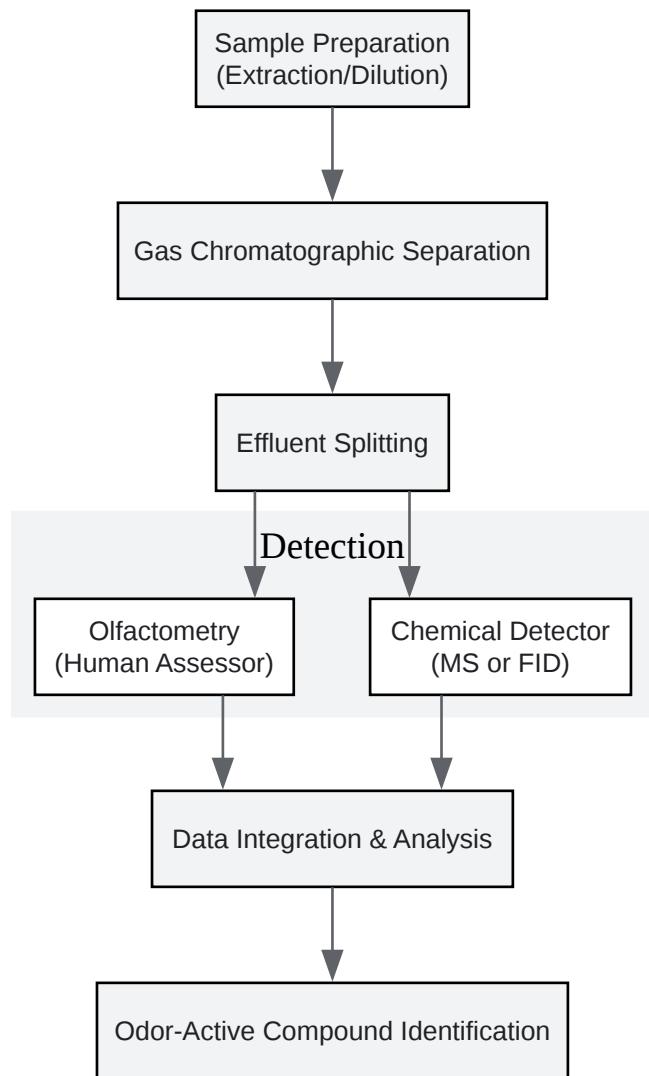
Quantitative Descriptive Analysis (QDA) Workflow



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Caption: Workflow for Quantitative Descriptive Analysis.

Gas Chromatography-Olfactometry (GC-O) Workflow

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Caption: Workflow for Gas Chromatography-Olfactometry.

Conclusion

2-Thiophenemethanethiol is a potent aroma compound with a distinct coffee-like, sulfurous, and roasted sensory profile. While qualitative descriptors are well-documented, a

comprehensive understanding of its contribution to flavor requires quantitative data, such as odor and taste thresholds. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct thorough sensory and instrumental analyses of this important flavor compound. Further research to establish definitive threshold values will be invaluable to the flavor and food science community.

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